molecular formula C12H16N4O4S B2841853 7-(2-methoxyethyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 333768-94-8

7-(2-methoxyethyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2841853
CAS No.: 333768-94-8
M. Wt: 312.34
InChI Key: WMPQRQIYIOLNEY-UHFFFAOYSA-N
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Description

7-(2-Methoxyethyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This particular compound is characterized by its unique substituents, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyethyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available purine derivatives.

    Substitution Reactions: Introduction of the 2-methoxyethyl group at the 7-position and the 3-methyl group at the 3-position can be achieved through nucleophilic substitution reactions.

    Thioether Formation: The 8-position thioether linkage is formed by reacting the purine derivative with a suitable thiol, such as 2-oxopropylthiol, under basic conditions.

    Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield and purity.

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The methoxyethyl and methyl groups can be substituted under appropriate conditions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various functionalized purine derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique substituents allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, purine derivatives are of great interest due to their role in nucleic acids. This compound could be studied for its potential interactions with DNA or RNA, possibly serving as a probe or inhibitor in biochemical assays.

Medicine

In medicine, purine analogs are often explored for their therapeutic potential. This compound might be investigated for its activity against certain enzymes or receptors, potentially leading to the development of new drugs.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique properties might make them suitable for specific applications requiring precise molecular interactions.

Mechanism of Action

The mechanism of action of 7-(2-methoxyethyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors involved in nucleic acid metabolism. The compound might inhibit or modulate the activity of these targets, affecting cellular processes such as DNA replication or repair.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

    Allopurinol: 1H-Pyrazolo[3,4-d]pyrimidin-4-ol, used to treat gout.

Uniqueness

Compared to these compounds, 7-(2-methoxyethyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties. Its thioether linkage and methoxyethyl group are not commonly found in other purine derivatives, potentially leading to unique interactions and applications.

Properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S/c1-7(17)6-21-12-13-9-8(16(12)4-5-20-3)10(18)14-11(19)15(9)2/h4-6H2,1-3H3,(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPQRQIYIOLNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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